molecular formula C7H3Br2ClO2 B6617540 3,5-dibromo-4-chloro-2-hydroxybenzaldehyde CAS No. 886504-70-7

3,5-dibromo-4-chloro-2-hydroxybenzaldehyde

Cat. No. B6617540
CAS RN: 886504-70-7
M. Wt: 314.36 g/mol
InChI Key: KCEGDJZLVBNUOX-UHFFFAOYSA-N
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Description

3,5-dibromo-4-chloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3Br2ClO2 . It is a derivative of benzaldehyde. This compound is used in various scientific experiments and industries due to its unique properties.


Synthesis Analysis

This compound was first synthesized in 2009 by Guo et al. using a straightforward and efficient protocol. The synthesis involved the reaction between 2,4-dibromo-6-chlorophenol and 2-hydroxybenzaldehyde in the presence of a base.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C7H3Br2ClO2 . Its average mass is 314.358 Da and its monoisotopic mass is 311.818817 Da .

Mechanism of Action

Target of Action

It has been suggested that this compound may have potential antibacterial activity, indicating that its targets could be bacterial proteins or enzymes.

Mode of Action

Given its potential antibacterial activity, it might interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial growth inhibition.

Biochemical Pathways

The specific biochemical pathways affected by 3,5-DBHA are currently unknown

Result of Action

Given its potential antibacterial activity, it may lead to the inhibition of bacterial growth.

properties

IUPAC Name

3,5-dibromo-4-chloro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO2/c8-4-1-3(2-11)7(12)5(9)6(4)10/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEGDJZLVBNUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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